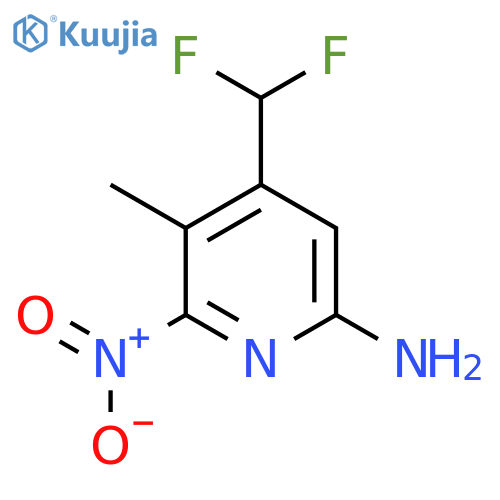Cas no 1805350-82-6 (6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine)

1805350-82-6 structure
商品名:6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine
CAS番号:1805350-82-6
MF:C7H7F2N3O2
メガワット:203.146188020706
CID:4855264
6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine
-
- インチ: 1S/C7H7F2N3O2/c1-3-4(6(8)9)2-5(10)11-7(3)12(13)14/h2,6H,1H3,(H2,10,11)
- InChIKey: KLHDAUDHERWYKW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N)N=C(C=1C)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 84.7
6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029067199-1g |
6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine |
1805350-82-6 | 97% | 1g |
$1,504.90 | 2022-04-01 |
6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
1805350-82-6 (6-Amino-4-(difluoromethyl)-3-methyl-2-nitropyridine) 関連製品
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
